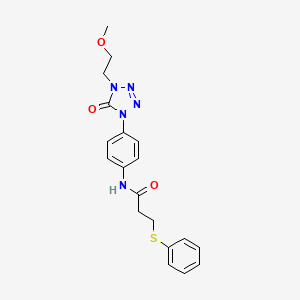

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide

CAS No.: 1396881-16-5

Cat. No.: VC4212439

Molecular Formula: C19H21N5O3S

Molecular Weight: 399.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396881-16-5 |

|---|---|

| Molecular Formula | C19H21N5O3S |

| Molecular Weight | 399.47 |

| IUPAC Name | N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-3-phenylsulfanylpropanamide |

| Standard InChI | InChI=1S/C19H21N5O3S/c1-27-13-12-23-19(26)24(22-21-23)16-9-7-15(8-10-16)20-18(25)11-14-28-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,20,25) |

| Standard InChI Key | BWKUHBZGFFDFCM-UHFFFAOYSA-N |

| SMILES | COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |

Introduction

Key Chemical Data

| Property | Value/Description |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 371.45 g/mol |

| Functional Groups | Amide, Thioether, Methoxy, Tetrazole |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF). |

Synthesis Pathway

While specific synthesis details for this compound are unavailable in the provided sources, compounds with similar structures often involve:

-

Formation of the tetrazole ring: Typically achieved via cyclization of azides with nitriles under acidic or thermal conditions.

-

Amide bond formation: Reaction between an amine and an acid chloride or ester derivative.

-

Thioether linkage: Introduction of the phenylthio group through nucleophilic substitution or coupling reactions.

Characterization Techniques

Compounds like this are characterized using:

-

NMR Spectroscopy (¹H and ¹³C): To confirm chemical shifts corresponding to functional groups.

-

Mass Spectrometry (MS): For molecular weight determination.

-

Infrared Spectroscopy (IR): To identify characteristic functional group vibrations (e.g., C=O stretch for amides).

-

X-ray Crystallography: To determine the precise three-dimensional structure.

Medicinal Chemistry

The combination of tetrazole and amide groups suggests potential bioactivity:

-

Pharmacological Targeting:

-

Tetrazoles are bioisosteres of carboxylic acids, often used in drug design for enhanced metabolic stability and bioavailability.

-

Amides contribute to hydrogen bonding interactions in biological systems.

-

-

Drug Development:

-

Possible use as enzyme inhibitors, particularly targeting pathways involving sulfur or nitrogen interactions.

-

Potential anti-inflammatory or anticancer properties based on structural analogs.

-

Molecular Docking Studies

Similar compounds have been evaluated in silico for binding affinity to enzymes like 5-lipoxygenase (5-LOX), indicating anti-inflammatory potential .

Biological Activity

While no specific biological data is available for this compound, related structures suggest it could exhibit:

-

Anti-inflammatory Activity: Due to tetrazole's role in modulating enzymatic targets.

-

Anticancer Properties: Phenylthio groups have been associated with cytotoxic effects in other studies .

Further experimental validation (e.g., cytotoxicity assays, enzyme inhibition studies) would be required.

Synthesis Complexity

The multi-functional nature of this compound may pose challenges in synthesis, particularly:

-

Maintaining regioselectivity during tetrazole formation.

-

Avoiding side reactions during thioether introduction.

Stability Concerns

Tetrazoles can be sensitive to acidic or basic conditions, requiring careful handling during storage and application.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume